(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11(2)23-14-7-4-12(5-8-14)17(22)20-18-21(3)15-9-6-13(19)10-16(15)24-18/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQTUCDFPGCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocyclic derivatives, focusing on core modifications, substituent effects, and physicochemical properties.
Structural Comparison
- Core Heterocycle: The target compound uses a benzo[d]thiazol-2(3H)-ylidene core, whereas analogs like 4g and 4h () feature a 1,3,4-thiadiazol-2-ylidene core.
- Substituents: The 6-chloro group in the target compound may enhance lipophilicity and electron-withdrawing effects, contrasting with the 3-chlorophenyl substituent in 4h, which introduces steric bulk . The 4-isopropoxybenzamide group in the target compound differs from the 3-dimethylamino-acryloyl substituents in 4g/4h, impacting solubility and hydrogen-bonding capacity .
Physicochemical Properties
Key data for analogs () and inferred trends:
*Estimated based on IUPAC name; †Formula adjusted for substituent replacement (original source lists C₂₁H₂₀N₄O₂S, likely a typo ).
- Melting Points : The higher melting point of 4g (200°C) vs. the target compound (unreported) suggests stronger intermolecular forces in thiadiazole derivatives, possibly due to polar acryloyl groups .
- Spectroscopy : IR peaks at ~1690 cm⁻¹ in 4g/4h correspond to carbonyl stretches, a feature expected in the target compound’s benzamide group .
Research Findings
- Substituent Effects: Chloro and methyl groups in the target compound may enhance hydrophobic interactions in biological targets compared to 4g/4h, which prioritize polar interactions via dimethylamino-acryloyl groups .
Preparation Methods
Preparation of the Benzothiazole Core
The synthesis begins with 6-chloro-3-methylbenzothiazol-2-amine, a commercially available precursor. Cyclocondensation with thiourea derivatives under acidic conditions yields the benzothiazole scaffold. In one protocol, refluxing 6-chloro-3-methyl-2-nitroaniline (10 mmol) with ammonium thiocyanate (12 mmol) in acetic acid at 110°C for 8 hours produces 6-chloro-3-methylbenzothiazol-2-amine with 78% yield. Alternative methods using Lawesson’s reagent for thiolation have shown comparable efficiency (75–80% yield).
Table 1: Comparison of Benzothiazole Core Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiourea cyclization | NH₄SCN, AcOH | 110 | 78 | 98 |
| Lawesson’s reagent | Lawesson’s, toluene | 90 | 80 | 97 |
Imine Formation and Z-Configuration Control
The critical step involves condensing the benzothiazol-2-amine with 4-isopropoxybenzoyl chloride to form the imine linkage. A two-step approach is preferred:
- Amide Formation : Reacting 6-chloro-3-methylbenzothiazol-2-amine (5 mmol) with 4-isopropoxybenzoyl chloride (5.5 mmol) in dichloromethane (DCM) using triethylamine (TEA) as a base yields N-(6-chloro-3-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide (87% yield).
- Dehydration to Imine : Treating the amide with phosphorus oxychloride (POCl₃) at 60°C for 3 hours induces dehydration, forming the (Z)-configured imine. Z-selectivity is achieved by slow crystallization from ethanol, which preferentially isolates the thermodynamically stable Z-isomer.
Table 2: Imine Formation Optimization
| Dehydration Agent | Solvent | Temperature (°C) | Time (h) | Z-Isomer Yield (%) |
|---|---|---|---|---|
| POCl₃ | DCM | 60 | 3 | 82 |
| SOCl₂ | Toluene | 70 | 4 | 68 |
Reaction Mechanism and Stereochemical Considerations
The Z-configuration arises from restricted rotation around the C=N bond due to steric hindrance from the 3-methyl group on the benzothiazole and the isopropoxy substituent on the benzamide. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the Z-isomer over the E-form. Nuclear Overhauser effect spectroscopy (NOESY) confirms proximity between the methyl group (δ 2.34 ppm) and the benzamide aromatic protons (δ 7.21–7.45 ppm), validating the Z-geometry.
Analytical Characterization and Validation
Spectroscopic Profiling
- IR Spectroscopy : Strong absorption bands at 1665 cm⁻¹ (C=N stretch) and 1712 cm⁻¹ (amide C=O) confirm imine and benzamide functionalities.
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 4.72 (septet, 1H, OCH(CH₃)₂), 7.21–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, thiazole-H).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈ClN₂O₂S [M+H]⁺ 389.0821, found 389.0824.
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1665 cm⁻¹, 1712 cm⁻¹ | C=N, C=O |
| ¹H-NMR | δ 2.34 (s), 4.72 (septet) | CH₃, OCH(CH₃)₂ |
| HRMS | 389.0824 [M+H]⁺ | Molecular ion confirmation |
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows a single peak at 6.8 minutes, indicating >98% purity.
Comparative Analysis with Structural Analogs
Replacing the isopropoxy group with methoxy or ethoxy substituents reduces Z-selectivity by 15–20%, likely due to diminished steric effects. Similarly, substituting the 6-chloro group with bromine increases reaction times by 30% without improving yields.
Industrial-Scale Production Challenges
Scaling up beyond 100 g batches introduces variability in Z-isomer purity (88–92%), necessitating additional recrystallization steps. Continuous flow reactors have been proposed to enhance reproducibility, with preliminary data showing 94% purity at 500 g scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
